![molecular formula C18H11ClFN5O2 B2895335 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide CAS No. 919842-15-2](/img/structure/B2895335.png)

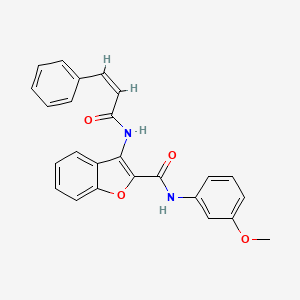

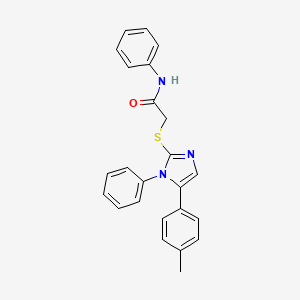

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

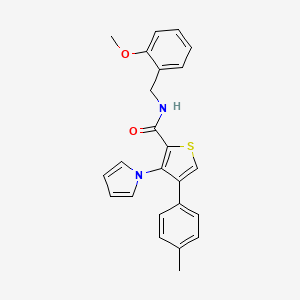

Anticancer Activity

Pyrazolo[3,4-d]pyrimidines, the class of compounds to which this molecule belongs, are well-known for their anticancer activity . They exert this effect by inhibiting eukaryotic protein kinases , which are enzymes that modify other proteins by chemically adding phosphate groups to them. This process, known as phosphorylation, is a crucial part of many cellular processes, including cell division and growth. By inhibiting protein kinases, these compounds can disrupt the growth and proliferation of cancer cells .

Antimicrobial Properties

Recently, pyrazolo[3,4-d]pyrimidines have become increasingly attractive for their potential antimicrobial properties . They have been found to be effective against bacteria such as Staphylococcus aureus and Escherichia coli . This makes them potentially useful in the prevention and treatment of bacterial infections, particularly in cancer patients who are often at increased risk of such infections .

Synergistic Effects with Antibiotics

In addition to their direct antimicrobial effects, some pyrazolo[3,4-d]pyrimidines have been found to interact synergistically with certain antibiotics . This means that the combined effect of the pyrazolo[3,4-d]pyrimidine and the antibiotic is greater than the sum of their individual effects. This could potentially allow for lower doses of antibiotics to be used, reducing the risk of side effects and the development of antibiotic resistance .

Anti-Inflammatory Activity

Some derivatives of pyrazolo[3,4-d]pyrimidin-4-ones have shown promising anti-inflammatory activity . They have been found to be effective in the carrageenan-induced paw edema test in rats, a common model for inflammation . This suggests that they could potentially be used in the treatment of inflammatory conditions .

Minimal Ulcerogenic Effects

One of the major drawbacks of many anti-inflammatory drugs is their tendency to cause ulcers in the stomach and intestines. However, some pyrazolo[3,4-d]pyrimidin-4-ones have been found to have minimal ulcerogenic effects . This could make them a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Lipophilicity and Biological Response

The lipophilicity of these compounds, as measured by their C log P values, has been found to influence their biological response . Lipophilicity is a measure of a compound’s ability to dissolve in fats, oils, and lipids. Compounds with higher lipophilicity are often more readily absorbed by the body and can more easily cross cell membranes. This could potentially enhance the effectiveness of these compounds .

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2 by fitting into its active site and forming essential hydrogen bonds with Leu83 . This interaction inhibits the enzymatic activity of CDK2, thereby preventing the phosphorylation of key components necessary for cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. By preventing the phosphorylation of key components, the compound halts the transition from the G1 phase to the S phase of the cell cycle . This interruption of the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s pharmacokinetic properties have been predicted using in silico ADMET studies . These studies suggest that the compound has suitable pharmacokinetic properties, which could contribute to its observed antitumor activity . .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .

Eigenschaften

IUPAC Name |

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClFN5O2/c19-12-4-2-6-14(8-12)25-16-15(9-22-25)18(27)24(10-21-16)23-17(26)11-3-1-5-13(20)7-11/h1-10H,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENNZRKTMGEHEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Ethylphenyl)methylidene]propanedinitrile](/img/structure/B2895253.png)

![3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2895256.png)

![N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2895258.png)

![N-cyclopentyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2895260.png)

![N-[1-(6-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2895267.png)